The compound 2-{4-[butyl(ethyl)sulfamoyl]benzamido}-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a complex organic molecule with significant potential in scientific research. It is classified under the category of thieno[2,3-c]pyridine derivatives, which are known for their diverse biological activities. The compound's IUPAC name reflects its intricate structure, which includes a thieno-pyridine core substituted with various functional groups.
This compound is cataloged with the CAS Number 1215686-45-5 and has a molecular formula of C25H36ClN3O5S2. It is primarily used for research purposes and is not intended for therapeutic or veterinary applications. The compound is available from various chemical suppliers, including EvitaChem and BenchChem, which provide detailed product specifications and synthesis routes.
The synthesis of 2-{4-[butyl(ethyl)sulfamoyl]benzamido}-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide typically involves several key steps:
These steps require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product.
The molecular structure of 2-{4-[butyl(ethyl)sulfamoyl]benzamido}-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide can be represented using various chemical notation systems:
InChI=1S/C25H35N3O5S2.ClH/c1-5-9-15-28(7-3)35(31,32)19-12-10-18(11-13-19)23(29)26-24-22(25(30)33-8-4)20-14-16-27(6-2)17-21(20)34-24;/h10-13H,5-9,14-17H2,1-4H3,(H,26,29);1H
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC)C(=O)OCC.Cl
This structure highlights the complex arrangement of atoms within the molecule, including multiple functional groups that contribute to its reactivity and potential biological activity.
The compound can undergo several chemical reactions based on its functional groups:
These reactions are significant for modifying the compound to explore structure-activity relationships in medicinal chemistry.
The mechanism of action for 2-{4-[butyl(ethyl)sulfamoyl]benzamido}-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is not fully elucidated but may involve interactions with specific biological targets such as enzymes or receptors. These interactions could modulate biological pathways relevant to pharmacological effects. Research into similar compounds suggests potential activities such as enzyme inhibition or receptor antagonism that could be explored further in laboratory settings.
The compound exhibits specific physical and chemical properties:
These properties are crucial for understanding its behavior in various chemical environments and applications.
The compound has several potential applications in scientific research:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 13463-39-3
CAS No.: 39647-11-5